molecular formula C14H20N2O B14095070 (1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol

(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol

Cat. No.: B14095070
M. Wt: 232.32 g/mol
InChI Key: NBDKFKLLBSEEBK-PBWFPOADSA-N
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Description

3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol: is a bicyclic compound with a unique structure that includes a benzyl group and two nitrogen atoms within its bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol typically involves the reaction of benzylamine with a suitable bicyclic precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

    3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol dihydrochloride: A derivative with similar structural features but different chemical properties.

    9-Oxa-3,7-dithiabicyclo[3.3.1]nonane: A compound with a similar bicyclic structure but different functional groups.

Uniqueness: 3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-ol is unique due to its specific arrangement of nitrogen atoms within the bicyclic framework, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

(1R,5S)-3-benzyl-3,7-diazabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C14H20N2O/c17-14-12-6-15-7-13(14)10-16(9-12)8-11-4-2-1-3-5-11/h1-5,12-15,17H,6-10H2/t12-,13+,14?

InChI Key

NBDKFKLLBSEEBK-PBWFPOADSA-N

Isomeric SMILES

C1[C@@H]2CN(C[C@@H](C2O)CN1)CC3=CC=CC=C3

Canonical SMILES

C1C2CN(CC(C2O)CN1)CC3=CC=CC=C3

Origin of Product

United States

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